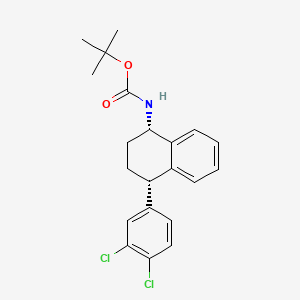

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine

Description

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine (CAS: 1236376-40-1 and 267884-84-4) is a stereochemically defined intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) antidepressant. Its molecular formula is C21H23Cl2NO2, with a molecular weight of 392.32 g/mol (average mass) and a monoisotopic mass of 391.11 g/mol . The compound features a cis-configuration at two stereogenic centers, designated as (1S,4S) in its resolved form . The N-Boc (tert-butoxycarbonyl) group serves as a protecting amine group during synthesis, facilitating selective deprotection to yield active pharmaceutical ingredients (APIs) like sertraline .

Properties

IUPAC Name |

tert-butyl N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCUUBEAJLJHR-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654533 | |

| Record name | tert-Butyl [(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267884-84-4 | |

| Record name | tert-Butyl [(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine (CAS No. 267884-84-4) is a derivative of tetrahydronaphthalenamine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23Cl2NO2

- Molecular Weight : 392.325 g/mol

- Structure : The compound features a naphthalene backbone with a dichlorophenyl substituent and a N-Boc protecting group.

Antidepressant Properties

Research indicates that derivatives of tetrahydronaphthalenamine exhibit notable antidepressant effects. Specifically, cis-isomeric derivatives are known to block the synaptosomal uptake of serotonin (5-HT), which is critical in the treatment of depression. This selective blockade is beneficial as it enhances serotonin levels in the synaptic cleft without significantly affecting norepinephrine uptake .

Key Findings :

- Serotonin Uptake Blocking : The cis-isomer shows high selectivity for serotonin over norepinephrine, making it a promising candidate for antidepressant therapy.

- Minimal Side Effects : The compounds exhibit negligible monoamine oxidase inhibition and minimal cardiovascular effects, reducing the risk of common side effects associated with traditional antidepressants .

The primary mechanism through which this compound exerts its effects involves the inhibition of serotonin reuptake. By blocking the serotonin transporter (SERT), the compound increases extracellular serotonin levels, thereby enhancing serotonergic neurotransmission .

Case Studies and Research Findings

- Antidepressant Efficacy :

- Safety Profile :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H23Cl2NO2 |

| Molecular Weight | 392.325 g/mol |

| Antidepressant Activity | High selectivity for serotonin |

| Side Effects | Minimal cardiovascular impact |

| Mechanism | Serotonin transporter inhibition |

Scientific Research Applications

Pharmacological Studies

Cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro N-Boc-1-naphthalenamine has been investigated for its potential as an antidepressant and anxiolytic agent. It is structurally related to sertraline, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound may exhibit similar pharmacological effects due to its ability to interact with serotonin transporters .

Synthesis of Active Pharmaceutical Ingredients

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the large-scale production of enantiomerically pure amines through dynamic kinetic resolution processes. This method enhances the efficiency and selectivity of synthesizing compounds such as norsertraline .

Toxicological Assessments

Studies have evaluated the toxicological profile of this compound to ensure safety in its applications. Its derivatives are being analyzed for potential neurotoxic effects and overall safety in pharmaceutical formulations .

Chemical Synthesis Optimization

Research has focused on improving the synthesis methods for this compound. Innovations in scalable processes have been developed to enhance yield and reduce production costs. For instance, a patented method describes a more efficient procedure for synthesizing polymorphic forms of related compounds .

Case Studies

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine, a pivotal step in synthesizing active pharmaceutical ingredients like sertraline.

Mechanistic Insight :

The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. This reaction is critical for generating the free amine required for subsequent salt formation (e.g., sertraline hydrochloride) .

Reduction of Imine Intermediates

The Boc-protected intermediate participates in reductive amination to form sertraline derivatives.

Key Data :

- Stereoselectivity : Pd/CaCO₃ under hydrogen pressure minimizes trans-isomer formation (<2%) .

- Impurity Profile : Dehalogenated byproducts (e.g., dehalo-sertraline) are suppressed to <0.1% using controlled pH .

Resolution of Racemates

Chiral resolution of the Boc-protected intermediate enables access to enantiomerically pure sertraline.

Optimization :

- Solvent Choice : Ethanol enhances solubility of mandelate salts, improving yield.

- Catalyst Loading : 10–20 wt% lipase achieves optimal enantioselectivity .

Coupling Reactions

The Boc group enables selective functionalization of the amine for derivatization.

Notable Outcomes :

- Acylation : Retains Boc protection, enabling orthogonal deprotection strategies .

- Cross-Coupling : Introduces aryl groups at the tetralin ring without affecting the Boc group .

Stability Under Thermal and Oxidative Conditions

Comparative Reaction Table: Boc vs. Other Protecting Groups

| Protecting Group | Deprotection Reagent | Reaction Time | Advantages |

|---|---|---|---|

| Boc | HCl or TFA | 1–2 hrs | High stability; minimal side reactions. |

| Cbz | H₂/Pd-C | 3–5 hrs | Requires hydrogenation equipment. |

| Fmoc | Piperidine | 30 min | Light-sensitive; limited compatibility. |

Comparison with Similar Compounds

Sertraline ((1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine)

- Molecular Formula : C17H17Cl2N

- Molecular Weight : 306.23 g/mol .

- Key Differences :

- Substituent : Sertraline has a methyl group (-CH3) at the amine position, whereas the N-Boc variant replaces this with a tert-butoxycarbonyl group (-COO-t-Bu) .

- Function : Sertraline is the active SSRI drug, while the N-Boc compound is a synthetic intermediate requiring deprotection to generate sertraline .

- Stereochemistry : Both share the (1S,4S) configuration, critical for pharmacological activity .

Desmethylsertraline (cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine)

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-Boc-1-naphthalenamine

Pharmacological and Physicochemical Properties

Research Findings and Challenges

- Stereochemical Purity : Resolution of cis/trans mixtures via chiral chromatography or enzymatic methods remains a bottleneck, with sertraline synthesis requiring >99% enantiomeric excess .

- Catalytic Efficiency : Hydrogenation steps using Pd/C or Raney Ni often require additives (e.g., triphenylphosphite) to suppress dehalogenation side reactions .

- Metabolic Profile : Desmethylsertraline, while less active, contributes to sertraline’s long half-life (26 hours) via slow hepatic clearance .

Preparation Methods

Starting Material: Sertraline Tetralone

The synthesis begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone, 2 ), a ketone precursor. This compound undergoes imine formation with methylamine, followed by hydrogenation to yield the cis-amine intermediate.

Imine Formation and Catalytic Hydrogenation

In a key improvement over earlier methods, the condensation of sertraline tetralone with monomethylamine in ethanol avoids hazardous dehydrating agents like TiCl₄. The imine intermediate (3 ) precipitates due to its low solubility in ethanol, driving the reaction to completion. Subsequent catalytic hydrogenation using Pd/CaCO₃ in ethanol selectively produces the cis-amine (6 ) with minimal hydrogenolysis of chloro substituents.

Reaction Conditions for Hydrogenation:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/CaCO₃ |

| Solvent | Ethanol |

| Pressure | 50 psi H₂ |

| Temperature | 25–30°C |

| Yield | 92–95% |

This method eliminates the need for cryogenic temperatures and reduces byproducts compared to earlier TiCl₄-mediated routes.

Boc Protection of the Amine

The primary amine in 6 is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming the Boc-protected derivative.

Optimized Boc Protection Protocol:

| Parameter | Value |

|---|---|

| Reagent | Boc₂O (1.1 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12 hours |

| Yield | 85–90% |

The product is purified via crystallization from chloroform/hexane, yielding a white solid with >98% purity.

Industrial-Scale Process Improvements

Telescoped Synthesis

A telescoped process combines imine formation, hydrogenation, and Boc protection without isolating intermediates. This approach reduces solvent use, processing time, and waste generation. Key advantages include:

Resolution of Racemic Mixtures

The cis-amine (6 ) exists as a racemic mixture. Resolution using d-(−)-mandelic acid selectively precipitates the (1S,4S)-enantiomer, which is then Boc-protected. This step ensures the final product’s stereochemical alignment with sertraline’s active form.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high stereochemical purity of the cis isomer during synthesis?

- Methodological Answer : The stereochemical integrity of the cis isomer is critical for its role as a chiral intermediate. A solvent-driven approach in ethanol or tetrahydrofuran (THF) avoids traditional dehydrating agents (e.g., TiCl₄), reducing hazardous byproducts. For example, condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine in ethanol exploits the low solubility of the imine intermediate to favor cis isomer formation . Catalytic hydrogenation using Pd/CaCO₃ in ethanol further ensures selective reduction .

Q. How can researchers verify structural integrity and purity of the compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Separate cis/trans isomers using chiral columns (e.g., solvent systems with MeOH:EtOH:2-PrOH:Hexanes) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What role does the N-Boc protecting group play in downstream functionalization?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine during multi-step syntheses (e.g., sertraline intermediates). Deprotection under acidic conditions (e.g., HCl in ethanol) regenerates the free amine for subsequent reactions, such as resolution with chiral acids like d-(-)-mandelic acid .

Advanced Research Questions

Q. How can discrepancies in cis/trans isomer ratios from catalytic hydrogenation be resolved?

- Methodological Answer : Isomer ratios depend on catalyst choice and solvent polarity. For example:

- Pd/CaCO₃ in ethanol favors cis isomer formation due to steric hindrance and solvent interactions .

- Pd/C in THF may alter selectivity; optimize by adjusting hydrogen pressure and temperature .

- Use kinetic vs. thermodynamic control studies to identify conditions favoring the cis configuration .

Q. What strategies enhance enantiomeric excess (ee) during chiral resolution?

- Methodological Answer :

- Diastereomeric Salt Formation : Resolve racemic mixtures using d-(-)-mandelic acid, leveraging differential solubility of diastereomers in ethanol .

- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., chiral ligands with Pd) with in situ racemization to maximize ee .

Q. How do cis and trans isomers differ in pharmacological interactions, particularly in CNS drug development?

- Methodological Answer : The cis-(1S,4S) configuration (e.g., in sertraline) selectively inhibits serotonin reuptake, while trans isomers (e.g., Sunovion’s CNS candidates) may target noradrenaline/dopamine transporters. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to monoamine transporters .

Q. What green chemistry principles apply to scaling up synthesis while minimizing waste?

- Methodological Answer :

- Solvent Selection : Use ethanol as a renewable solvent instead of dichloromethane .

- Catalyst Recycling : Recover Pd/CaCO₃ via filtration and reuse in batch processes .

- Telescoped Reactions : Combine imine formation and hydrogenation steps to reduce intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on optimal hydrogenation catalysts for cis isomer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.